molecular formula C12H23N3O3 B8718083 tert-butyl N-[(2S)-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate

tert-butyl N-[(2S)-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate

Cat. No.: B8718083
M. Wt: 257.33 g/mol
InChI Key: GOEQJAFQLQRBPH-VIFPVBQESA-N
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Description

tert-butyl N-[(2S)-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate is a compound of significant interest in organic chemistry. It is known for its unique structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperazine ring, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S)-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of a piperazine derivative with a suitable carbamoyl chloride in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(2S)-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

tert-butyl N-[(2S)-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [(S)-1-Methyl-2-oxo-2-piperazinoethyl]carbamic acid methyl ester
  • [(S)-1-Methyl-2-oxo-2-piperazinoethyl]carbamic acid ethyl ester
  • [(S)-1-Methyl-2-oxo-2-piperazinoethyl]carbamic acid isopropyl ester

Uniqueness

tert-butyl N-[(2S)-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate is unique due to its specific tert-butyl ester group, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds that may have different ester groups .

Properties

Molecular Formula

C12H23N3O3

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-oxo-1-piperazin-1-ylpropan-2-yl]carbamate

InChI

InChI=1S/C12H23N3O3/c1-9(14-11(17)18-12(2,3)4)10(16)15-7-5-13-6-8-15/h9,13H,5-8H2,1-4H3,(H,14,17)/t9-/m0/s1

InChI Key

GOEQJAFQLQRBPH-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCNCC1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)N1CCNCC1)NC(=O)OC(C)(C)C

Origin of Product

United States

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